molecular formula C17H13ClF3N3O B2426544 6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-81-8

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2426544
CAS No.: 338749-81-8
M. Wt: 367.76
InChI Key: QHFHBNAQKMWIPI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a nicotinonitrile core substituted with a 4-chlorophenyl group, a morpholino group, and a trifluoromethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a chalcone derivative with malononitrile, followed by further functionalization to introduce the morpholino and trifluoromethyl groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of a morpholino group and a trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c18-12-3-1-11(2-4-12)15-9-14(17(19,20)21)13(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFHBNAQKMWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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